3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide
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Overview
Description
3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 1-(2-methylpropyl)benzimidazole.
Amidation Reaction: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 1-(2-methylpropyl)benzimidazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a dopant for organic semiconductors.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide
- 3-acetoxy-2-methyl-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide
Uniqueness
3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide is unique due to its specific substitution pattern on the benzamide ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3,4-dimethoxy groups can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16(2)15-26-19-9-6-5-8-18(19)25-22(26)10-7-13-24-23(27)17-11-12-20(28-3)21(14-17)29-4/h5-6,8-9,11-12,14,16H,7,10,13,15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHILHFKEJZGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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